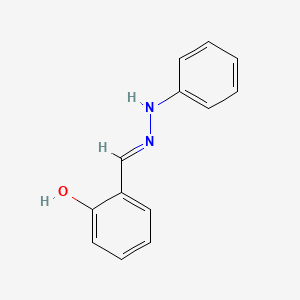

2-Hydroxybenzaldehyde phenylhydrazone

説明

General Context of Hydrazones and Schiff Bases in Organic and Medicinal Chemistry

Hydrazones and Schiff bases are distinguished by the presence of a carbon-nitrogen double bond, specifically the azomethine group (-C=N-). nih.gov These compounds are typically synthesized through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a primary amine for Schiff bases, or with hydrazine (B178648) and its derivatives for hydrazones. nih.govwikipedia.org This ease of synthesis contributes to their widespread exploration in organic chemistry. researchgate.net

In the realm of medicinal chemistry, both hydrazones and Schiff bases are recognized for their broad spectrum of biological activities. wisdomlib.orgnih.gov The azomethine linkage is a crucial pharmacophore that imparts a range of therapeutic properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. scispace.comomicsonline.org The versatility of these compounds allows for structural modifications to enhance their biological efficacy and selectivity. researchgate.net

Significance of the Hydrazone Functional Group in Designing Bioactive Molecules and Functional Materials

The hydrazone functional group (-C=N-NH-) is of paramount importance in the design of novel bioactive molecules and functional materials. scispace.com Its presence often confers significant biological properties, making hydrazone derivatives attractive candidates for drug development. scispace.comimpactfactor.org Researchers have extensively investigated hydrazones for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. wisdomlib.orgresearchgate.net

Beyond their medicinal applications, hydrazones are valuable in the development of functional materials. Their ability to form stable complexes with metal ions makes them useful in coordination chemistry and in the creation of catalysts and metal-organic frameworks. chemimpex.com Furthermore, their unique photophysical properties are harnessed in the design of colorimetric sensors for the detection of metal ions and environmental pollutants. chemimpex.com

Research Trajectory of 2-Hydroxybenzaldehyde Phenylhydrazone within Contemporary Chemical Science

Also known as Salicylaldehyde (B1680747) phenylhydrazone, this compound is synthesized from the reaction of 2-hydroxybenzaldehyde and phenylhydrazine (B124118). smolecule.comontosight.ai Its molecular formula is C₁₃H₁₂N₂O. smolecule.comnih.gov

Initial research on this compound often focused on its synthesis and basic characterization. However, contemporary studies have expanded to explore its diverse applications. In analytical chemistry, it serves as a reagent for the detection of metal ions due to its ability to form stable, often colored, complexes. chemimpex.com In medicinal chemistry, investigations have highlighted its potential anticancer, antioxidant, and antimicrobial properties. smolecule.com Furthermore, its role in materials science is emerging, with applications in the synthesis of novel polymers and as a component in the development of sensors. chemimpex.com

Defining Research Gaps and Future Perspectives for this compound Investigations

Despite the growing body of research, several gaps in the understanding and application of this compound remain. A significant area for future investigation is the elucidation of its precise mechanisms of action in various biological systems. While its anticancer and antimicrobial activities have been demonstrated, the specific molecular targets and pathways involved are not fully understood.

Further research is also needed to optimize its structure to enhance its therapeutic potential and minimize potential toxicity. The development of derivatives with improved solubility, bioavailability, and target specificity could lead to more effective drug candidates. In the realm of materials science, exploring the full potential of this compound in the creation of advanced materials with tailored optical, electronic, and catalytic properties presents an exciting avenue for future studies. A deeper understanding of its coordination chemistry with a wider range of metal ions could also unlock new applications in catalysis and sensing.

Chemical Profile and Synthesis

This compound is a crystalline powder, typically white to off-white in appearance. chemimpex.comsigmaaldrich.com It is synthesized through a condensation reaction between 2-hydroxybenzaldehyde (also known as salicylaldehyde) and phenylhydrazine. smolecule.com This reaction is typically carried out by refluxing the reactants in a solvent such as ethanol (B145695), often with an acid catalyst like acetic acid.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Melting Point | 140-145 °C |

| Appearance | White to off-white crystalline powder |

| CAS Number | 614-65-3 |

Spectroscopic and Structural Characterization

The structure of this compound has been confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the N-H, C=N, and O-H functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. X-ray diffraction studies have been employed to determine its crystal structure, revealing the spatial arrangement of the atoms and the planarity of the molecule.

Applications in Scientific Research

Bio-Medical Applications

The biomedical potential of this compound has been a significant focus of research.

Antimicrobial Activity: Studies have indicated that this compound and its derivatives exhibit activity against various bacterial and fungal strains. ontosight.ai For instance, some salicylanilide (B1680751) derivatives have shown efficacy against Gram-positive bacteria. nih.gov The presence of the hydrazone moiety is often linked to this antimicrobial action.

Antioxidant Activity: this compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals. smolecule.comnih.gov This activity is significant as oxidative stress is implicated in numerous diseases. The radical scavenging potential is often associated with the presence of the phenolic hydroxyl group and the hydrazone linkage. ontosight.aisciforum.net

Anticancer Activity: Research has explored the potential of this compound and its derivatives as anticancer agents. smolecule.com Studies have shown that these compounds can induce apoptosis (programmed cell death) in certain cancer cell lines. For example, salicylaldehyde benzoylhydrazone derivatives have demonstrated potent activity against leukemic cell lines. nih.govresearchgate.net

Chemical Sensing and Environmental Applications

The structural features of this compound make it a valuable tool in analytical and environmental chemistry.

Metal Ion Detection: This compound can act as a chemosensor for the detection of various metal ions. chemimpex.com Its ability to form stable and often colored complexes with metal ions allows for their qualitative and quantitative analysis using spectrophotometric methods. chemimpex.com For example, it has been employed as a reagent for the detection of lead (II) ions.

Environmental Monitoring: The application of this compound extends to environmental monitoring, where it is used in the design of colorimetric sensors for detecting pollutants. chemimpex.com This provides a practical approach for monitoring the quality of air and water. chemimpex.com

Materials Science and Coordination Chemistry

In the field of materials science, this compound serves as a versatile building block.

Synthesis of Novel Polymers: Its reactive functional groups allow for its incorporation into polymer chains, leading to the development of new materials with tailored properties. chemimpex.com

Coordination Chemistry: The compound's ability to form stable complexes with a variety of metal ions is a key aspect of its utility in coordination chemistry. chemimpex.com These metal complexes are being investigated for their potential applications as catalysts and in the construction of metal-organic frameworks (MOFs). chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

2-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-65-3, 1271144-56-9 | |

| Record name | Salicylaldehyde phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxybenzaldehyde Phenylhydrazone

Precursor Synthesis Protocols

The formation of 2-Hydroxybenzaldehyde phenylhydrazone is contingent upon the successful synthesis of its two primary components.

Salicylaldehyde (B1680747) is a key aromatic aldehyde, and its production is a critical first step. hkasme.org A foundational method for its synthesis is the Reimer-Tiemann reaction, which involves the ortho-formylation of phenol (B47542). unacademy.comallen.in

The Reimer-Tiemann reaction synthesizes salicylaldehyde by reacting phenol with chloroform (B151607) in the presence of a strong base. numberanalytics.com The mechanism involves the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. numberanalytics.compsiberg.com This electrophile attacks the phenol ring, primarily at the ortho position, which after hydrolysis, yields 2-Hydroxybenzaldehyde. psiberg.com The efficiency of this reaction is highly sensitive to several parameters. numberanalytics.com

Key factors influencing the yield and selectivity include temperature, base concentration, and the ratio of reactants. numberanalytics.comnumberanalytics.com Elevated temperatures are generally required to drive the reaction, but excessively high temperatures can lead to the decomposition of reactants or products. numberanalytics.com A high concentration of a strong base, such as sodium hydroxide (B78521), is necessary for the generation of dichlorocarbene from chloroform. numberanalytics.comnumberanalytics.com The reaction is often performed by heating phenol and sodium hydroxide with chloroform at 60–70 °C. researchgate.net The process can be exothermic, necessitating careful control of the reaction conditions. unacademy.com

Table 1: Optimized Parameters for Reimer-Tiemann Reaction

| Parameter | Optimal Condition/Observation | Source |

|---|---|---|

| Reactants | Phenol, Chloroform, Strong Base (e.g., NaOH) | psiberg.com |

| Temperature | 60-70 °C | researchgate.net |

| Base | High concentration of strong base (e.g., Sodium Hydroxide) | numberanalytics.com |

| Solvent System | Biphasic solvent system (e.g., aqueous/organic) | unacademy.com |

| Key Intermediate | Dichlorocarbene (:CCl₂) | numberanalytics.com |

While the Reimer-Tiemann reaction is a classic method, its yields can be moderate, often around 35%. researchgate.netresearchgate.net This has prompted research into methodological improvements and alternative synthetic routes. One advancement involves carrying out the Reimer-Tiemann reaction in the presence of ultrasound, which has been shown to significantly improve yields. researchgate.netresearchgate.net Another modification is the use of a cosolvent, such as aqueous ethyl alcohol, which can simplify the procedure by avoiding the need for steam distillation for product separation. researchgate.netresearchgate.net

Alternative strategies to the Reimer-Tiemann reaction have also been developed. These include:

Magnesium Salt Catalysis : A high-selectivity method involves the reaction of phenol with paraformaldehyde or s-trioxane, using magnesium salts as catalysts. google.com This approach is noted for its high yield and lower environmental pollution. google.com

Electrochemical Reduction : Salicylaldehyde can be synthesized by the electrochemical reduction of salicylic (B10762653) acid. researchgate.net Using a mercury cathode and a lead alloy anode, yields exceeding 80% have been reported under optimized conditions. researchgate.net

Other Formylation Methods : While methods like the Duff, Vilsmeier, and Gattermann reactions can be used for the formylation of aromatic compounds, they often result in low yields or poor ortho-selectivity when applied to free phenol. tsijournals.com

Phenylhydrazine (B124118) is the second precursor required for the synthesis of the target compound. It was the first hydrazine (B178648) derivative to be characterized, as reported by Hermann Emil Fischer in 1875. wikipedia.org The standard laboratory preparation involves a multi-step process starting from aniline (B41778). wikipedia.org

The synthesis begins with the reaction of aniline with sodium nitrite (B80452) in the presence of hydrochloric acid to form a benzenediazonium (B1195382) salt. wikipedia.orgorgsyn.org This salt is then reduced using sodium sulfite (B76179) in an alkaline solution. wikipedia.orgorgsyn.org The resulting product is phenylhydrazine hydrochloride, which precipitates as yellowish or pinkish crystals. orgsyn.org The free base, phenylhydrazine, is liberated by treating the hydrochloride salt with a strong base like sodium hydroxide. orgsyn.org

Synthesis of 2-Hydroxybenzaldehyde (Salicylaldehyde)

Condensation Reaction for this compound

The final step in the synthesis is the condensation of 2-Hydroxybenzaldehyde with phenylhydrazine. This reaction is a nucleophilic addition-elimination, where the amine group of phenylhydrazine attacks the carbonyl carbon of the aldehyde, leading to the formation of a C=N hydrazone bond. youtube.com

The condensation reaction is typically catalyzed by an acid. nih.govncert.nic.in The process generally involves mixing solutions of 2-hydroxybenzaldehyde and phenylhydrazine in a suitable solvent, often an alcohol like ethanol (B145695). smolecule.comamazonaws.com

A common procedure involves dissolving phenylhydrazine in ethanol, adding a solution of sodium acetate (B1210297) in water, and then adding an ethanolic solution of salicylaldehyde with constant stirring. amazonaws.com The mixture is then refluxed for a period, often around 30 minutes, to promote the reaction. smolecule.comamazonaws.com Upon cooling, the product, this compound, crystallizes from the solution. amazonaws.com It can then be isolated by filtration and purified by recrystallization from ethanol. amazonaws.com In some procedures, an acid catalyst like p-toluenesulfonic acid is explicitly added to facilitate the reaction, particularly when using substituted salicylaldehydes and phenylhydrazines in a solvent like toluene (B28343). nih.gov

Table 2: Typical Conditions for Acid-Catalyzed Condensation

| Parameter | Condition/Reagent | Source |

|---|---|---|

| Aldehyde | 2-Hydroxybenzaldehyde (Salicylaldehyde) | amazonaws.com |

| Hydrazine | Phenylhydrazine | amazonaws.com |

| Solvent | Ethanol, Toluene | nih.govamazonaws.com |

| Catalyst | p-Toluenesulfonic acid (or inherent acidity/base like NaOAc) | nih.govamazonaws.com |

| Condition | Reflux | smolecule.comamazonaws.com |

| Product Isolation | Crystallization upon cooling, followed by filtration | amazonaws.com |

Established Acid-Catalyzed Condensation Techniques

Influence of Solvent Systems (e.g., Ethanol, Toluene) on Reaction Efficiency

The selection of a solvent is critical in the synthesis of this compound as it can significantly impact reaction rate, yield, and the ease of product purification. The solvent's polarity and its ability to dissolve reactants are key considerations.

Ethanol : As a polar protic solvent, ethanol is widely used for hydrazone synthesis. It is an excellent solvent for both 2-hydroxybenzaldehyde and phenylhydrazine. The reaction is typically carried out by refluxing the reactants in ethanol, often with a catalytic amount of acetic acid. nih.govnih.gov One general procedure involves dissolving the aldehyde in hot ethanol, adding it to a hot ethanol solution of the amine, and refluxing the mixture for approximately 3 hours to obtain the product. nih.gov The product, being less soluble in the cooled ethanol mixture, often precipitates out, simplifying purification by recrystallization.

Toluene : This nonpolar aprotic solvent is another effective medium, particularly when used in conjunction with a catalyst like p-TsOH. nih.gov A key advantage of using toluene is the ability to remove the water formed during the condensation reaction azeotropically using a Dean-Stark apparatus. This continuous removal of a product shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, often leading to higher conversion and improved yields.

The efficiency of the reaction is thus a function of the solvent-catalyst pairing. Ethanol's protic nature can participate in the proton transfer steps of the mechanism, while toluene's inertness and azeotropic properties offer a different advantage for driving the reaction to completion.

Kinetic Studies and Reaction Condition Optimization (e.g., Reflux Temperature and Time)

Optimizing reaction conditions such as temperature and time is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and the formation of byproducts.

Conventional heating methods typically involve refluxing the reaction mixture. The reflux temperature is determined by the boiling point of the chosen solvent (e.g., ~78°C for ethanol, ~111°C for toluene). Reaction times can vary significantly based on the specific conditions. For example, some conventional methods require refluxing for 3 to 6 hours. bas.bg One study reported stirring the reaction mixture at 60°C for 10 hours to ensure completion. nih.gov

Kinetic optimization aims to find the ideal balance between these parameters. Prolonged heating can sometimes lead to degradation of the product or starting materials, while insufficient time or temperature will result in low conversion rates. The progress of the reaction is often monitored using Thin-Layer Chromatography (TLC) to determine the point at which the starting materials have been consumed and the reaction is complete. nih.gov The optimization process involves systematically varying the catalyst concentration, temperature, and time to identify the conditions that provide the highest yield of the desired product in the shortest possible time. For instance, studies on microwave-assisted synthesis have shown that optimal conditions for a similar reaction could be achieved at 80°C for just 35 minutes. heteroletters.org

| Catalyst | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| Acetic Acid (catalytic) | Anhydrous Ethanol | 60°C | 10 hours | nih.gov |

| None specified (implied acid catalysis) | Ethanol | Reflux (~78°C) | 3 hours | nih.gov |

| p-Toluenesulfonic Acid | Toluene | Reflux (~111°C) | Not specified | nih.gov |

Mechanistic Elucidation of Hydrazone Formation via Nucleophilic Addition-Elimination

The formation of this compound proceeds through a well-established two-stage nucleophilic addition-elimination mechanism. The presence of an acid catalyst is crucial for activating the carbonyl group and facilitating the elimination step.

Step 1: Acid-Catalyzed Nucleophilic Addition

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of 2-hydroxybenzaldehyde by the acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The terminal nitrogen atom of phenylhydrazine, which acts as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.

Deprotonation : A base (which can be the solvent or the conjugate base of the catalyst, A⁻) removes a proton from the newly bonded nitrogen atom, yielding a neutral carbinolamine intermediate (also known as a hemiaminal).

Step 2: Acid-Catalyzed Elimination (Dehydration)

Protonation of the Hydroxyl Group : The oxygen atom of the hydroxyl group on the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a good leaving group (-OH₂⁺).

Elimination of Water : The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule.

Deprotonation : The final step involves the removal of a proton from the nitrogen atom by a base (A⁻), regenerating the acid catalyst and forming the stable C=N double bond of the final this compound product.

This entire process is reversible, but the formation of the stable, conjugated hydrazone product and, in some setups, the removal of water drive the reaction toward completion.

Advanced Synthetic Approaches

To overcome the limitations of conventional synthesis, such as long reaction times and moderate yields, advanced synthetic methodologies have been explored.

Microwave-Assisted Synthesis for Reaction Time Reduction and Yield Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields.

In the context of hydrazone synthesis, microwave irradiation has been shown to complete reactions in minutes that would conventionally take several hours. bas.bg For the synthesis of various hydrazones, reactions that required 3-6 hours using conventional heating were completed in just 4-10 minutes under microwave irradiation at powers of 360–630 W. bas.bg One study on the synthesis of pyrazole (B372694) derivatives from phenylhydrazine and salicylaldehyde found the optimal microwave conditions to be a power of 50 W at 80°C for 35 minutes, achieving yields between 77-83%. heteroletters.org This represents a significant improvement over traditional reflux methods.

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates : Direct interaction of microwaves with polar molecules leads to efficient and instantaneous heating, drastically shortening reaction times.

Higher Yields : The reduction in reaction time minimizes the formation of side products and thermal decomposition, often resulting in cleaner reactions and higher yields.

Energy Efficiency : Shorter reaction times translate to lower energy consumption, aligning with the principles of green chemistry. fip.org

| Method | Reaction Time | Power/Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 3–6 hours | Reflux | Moderate | bas.bg |

| Microwave Irradiation | 4–10 minutes | 360–630 W | High | bas.bg |

| Microwave Irradiation | 35 minutes | 50 W / 80°C | 77-83% | heteroletters.org |

Flow Chemistry as a Sustainable and Efficient Synthetic Pathway

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. This methodology offers numerous advantages for the synthesis of chemical compounds, including active pharmaceutical ingredients. nih.gov

While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry are highly applicable to this type of condensation reaction.

Key benefits of a potential flow chemistry pathway include:

Enhanced Safety : The small reactor volumes minimize the risks associated with handling potentially hazardous reagents and controlling exothermic reactions.

Precise Control : Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity.

Improved Efficiency and Scalability : Once optimized, a flow process can be run continuously for extended periods, allowing for seamless scaling of production by simply extending the run time or using parallel reactors. This avoids the challenges of scaling up batch reactors.

Integration of Steps : Multi-step syntheses can be "telescoped" by connecting multiple reactor modules in sequence, eliminating the need for manual isolation and purification of intermediates, thereby saving time and reducing waste. nih.gov

A hypothetical flow synthesis of this compound could involve pumping solutions of the aldehyde and hydrazine through a heated reactor coil, potentially packed with a solid-supported acid catalyst, to afford the product in a continuous stream. This approach offers a promising avenue for a more sustainable, efficient, and scalable production of this compound.

Purification and Isolation Strategies for High Purity Product

Achieving high purity of this compound is crucial for its subsequent use in chemical reactions and for accurate characterization. The primary methods for purification involve recrystallization and chromatographic techniques.

Recrystallization: This is the most common and effective method for purifying the crude product obtained from the synthesis. The choice of solvent is critical for efficient purification. A typical procedure involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. nih.gov

Solvent Systems: Ethanol, acetone (B3395972), or a mixture of acetone and ethanol are frequently used for recrystallization. nih.gov The selection depends on the impurity profile, with the ideal solvent dissolving the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Procedure: The crude this compound is dissolved in the chosen hot solvent. If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the charcoal and any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. The resulting purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatographic Methods: For instances where recrystallization does not yield a product of sufficient purity, column chromatography can be employed. While hydrazones can sometimes be unstable on silica (B1680970) gel, careful selection of the mobile phase can mitigate decomposition.

Stationary Phase: Silica gel is the most common stationary phase.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. The polarity of the eluent is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials. A gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective for separating components with a wide range of polarities.

Handling of Byproducts: The synthesis of this compound can sometimes be accompanied by the formation of side products, such as those arising from the oxidation of phenylhydrazine. These can often be removed during the purification process. For industrial-scale production, additional techniques like vacuum distillation of the starting materials can be employed to minimize byproduct formation from the outset.

The following table summarizes the common purification strategies:

| Purification Method | Key Parameters | Expected Purity |

| Recrystallization | Solvent (Ethanol, Acetone, Acetone/Ethanol) nih.gov | >98% |

| Column Chromatography | Stationary Phase (Silica Gel), Mobile Phase (Hexane/Ethyl Acetate) | High, dependent on separation |

| Byproduct Management | Activated Charcoal Filtration, Vacuum Distillation of Starting Materials | Improves overall purity |

Chemical Reactivity and Derivatization Pathways

This compound possesses several reactive sites, including the C=N double bond, the N-H and O-H protons, and the aromatic rings, making it a versatile precursor for a variety of chemical transformations.

The hydrazone moiety is susceptible to oxidation by various reagents. Oxidation can lead to the formation of several products, with azines being a common outcome when the reaction conditions are not carefully controlled. A key reaction is the oxidation with lead tetraacetate, which can generate nitrilimine intermediates.

Oxidation with Lead Tetraacetate: The oxidation of aldehyde arylhydrazones, including this compound, with lead tetraacetate is a known method for generating nitrilimines. rsc.org These are highly reactive 1,3-dipolar species. In the absence of a trapping agent, the reaction can lead to a mixture of products, including diacylhydrazines. rsc.org However, when a suitable dipolarophile, such as an alkene or alkyne, is present, the nitrilimine can be trapped in a [3+2] cycloaddition reaction to form pyrazole or pyrazoline derivatives. rsc.org

Formation of Azines: Azines, which have the general structure R₂C=N-N=CR₂, can be formed from the condensation of a hydrazone with a second equivalent of the corresponding aldehyde, often under oxidative conditions. omicsonline.orgsathyabama.ac.in While not the primary goal of many synthetic procedures, their formation is a potential side reaction to be aware of during the oxidation of this compound.

Characterization of the oxidation products relies on standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration and the appearance of new characteristic bands can indicate the transformation of the hydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the products. For instance, in the case of a trapped nitrilimine, the appearance of signals corresponding to the newly formed heterocyclic ring would be expected.

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the proposed structure.

The carbon-nitrogen double bond (C=N) of the hydrazone can be reduced to a single bond, yielding the corresponding substituted hydrazine derivative. This transformation is typically achieved using hydride reducing agents.

Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. ncert.nic.inmasterorganicchemistry.com It can also be employed for the reduction of the C=N bond in hydrazones to form hydrazine derivatives. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. ugm.ac.idresearchgate.net The product of the reduction of this compound would be N-(2-hydroxybenzyl)-N'-phenylhydrazine.

Catalytic Hydrogenation: Another method for the reduction of the hydrazone functionality is catalytic hydrogenation. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally very effective for the reduction of C=N double bonds.

The resulting hydrazine derivatives are valuable intermediates in organic synthesis. Their characterization would involve:

IR Spectroscopy: The disappearance of the C=N stretching frequency and the appearance of N-H stretching bands for the newly formed secondary amine.

NMR Spectroscopy: The disappearance of the methine proton signal of the C=N group and the appearance of a new signal for the methylene (B1212753) (CH₂) group, along with changes in the chemical shifts of the aromatic protons.

The aromatic rings of this compound can potentially undergo nucleophilic aromatic substitution (SNAᵣ), although this typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. libretexts.org The hydrazone moiety itself also presents opportunities for nucleophilic reactions.

At the Aromatic Rings: Without activating groups, the benzene (B151609) rings are generally unreactive towards nucleophiles. However, if derivatives of this compound were synthesized with, for example, nitro groups in the ortho or para positions of either phenyl ring, they would become susceptible to SNAᵣ reactions with strong nucleophiles like alkoxides or amines. youtube.com

At the Hydrazone Moiety: The nitrogen atoms of the hydrazone are nucleophilic and can react with electrophiles. For example, the N-H proton can be deprotonated with a base to form an anion, which can then be alkylated or acylated. This allows for the synthesis of a wide range of N-substituted derivatives.

The Fischer indole (B1671886) synthesis is a classic and versatile method for the synthesis of indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com this compound is a suitable precursor for this reaction.

Reaction Mechanism: The synthesis begins with the formation of the phenylhydrazone, which is this compound in this case. numberanalytics.com Under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or a Lewis acid), the hydrazone tautomerizes to an enamine. wikipedia.org This is followed by a nih.govnih.gov-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. byjus.com

Expected Product: The Fischer indole synthesis with this compound would be expected to yield a hydroxy-substituted indole derivative. The exact structure of the product would depend on the regioselectivity of the cyclization step. Given the starting material, the likely product would be an indolo[3,2-b]benzofuran derivative, formed through an intramolecular cyclization involving the hydroxyl group.

The synthesis of analogues and derivatives of this compound is a common strategy to explore structure-activity relationships (SAR) for various biological activities, such as antioxidant or antimicrobial properties. nih.govnih.gov

One common approach is to introduce different substituents onto the aromatic rings of either the salicylaldehyde or the phenylhydrazine moiety. nih.gov For example, a study on the antioxidant activities of new p-substituted salicylaldehyde phenylhydrazone derivatives involved the synthesis of a series of compounds with varying alkyl chain lengths at the para-position of the salicylaldehyde ring. nih.gov

The general synthetic strategy involves the condensation of a substituted 2-hydroxybenzaldehyde with a substituted phenylhydrazine. nih.gov By systematically varying the electronic and steric properties of the substituents, it is possible to correlate these changes with the observed biological activity.

The following table presents data on the antioxidant activity of a series of p-substituted salicylaldehyde p-nitrophenylhydrazone derivatives, illustrating an example of an SAR study. nih.gov

| Compound | Substituent (at para-position of salicylaldehyde) | DPPH Radical Scavenging Activity (%) at 20 µg/mL | Metal Chelating Activity (%) at 20 µg/mL |

| 3a | -O(CH₂)₂CH₃ | 45.21 | 28.59 |

| 3b | -O(CH₂)₃CH₃ | 42.17 | 23.30 |

| 3c | -O(CH₂)₄CH₃ | 38.43 | 22.29 |

| 3d | -O(CH₂)₅CH₃ | 35.19 | 20.15 |

| 3e | -O(CH₂)₇CH₃ | 30.28 | 16.33 |

| 3f | -O(CH₂)₉CH₃ | 27.64 | 14.96 |

This data indicates that for this particular series of compounds, a shorter alkyl chain at the para-position of the salicylaldehyde ring leads to higher antioxidant and metal chelating activities. nih.gov Such SAR studies are invaluable in the design of new molecules with enhanced therapeutic potential.

Spectroscopic and Structural Characterization in Advanced Research

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The formation of the phenylhydrazone from 2-hydroxybenzaldehyde and phenylhydrazine (B124118) is marked by the appearance of a characteristic absorption band for the azomethine group (C=N). This stretching vibration is a key indicator of successful hydrazone synthesis. The C=N double bond typically absorbs in the range of 1660 cm⁻¹. msu.edu For 2-Hydroxybenzaldehyde phenylhydrazone, this band is observed in the region of 1610-1625 cm⁻¹, confirming the presence of the azomethine linkage. researchgate.netresearchgate.net The exact position can be influenced by the electronic environment and potential hydrogen bonding within the molecule.

The presence of the phenolic hydroxyl (O-H) group from the 2-hydroxybenzaldehyde moiety is another crucial feature. The O-H stretching vibration is typically observed as a broad band in the IR spectrum due to hydrogen bonding. In the case of this compound, this broad absorption band appears in the region of 3200-3400 cm⁻¹. researchgate.net The broad nature of this peak suggests the involvement of the phenolic proton in intramolecular hydrogen bonding with the nitrogen atom of the azomethine group, a common feature in ortho-hydroxy Schiff bases and their analogues.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observed Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 | 3200-3400 (Broad) |

| Azomethine C=N | Stretching | 1640-1690 | 1610-1625 |

| Aromatic C-H | Stretching | 3000-3100 | ~3050 |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for confirming the structure of this compound.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their chemical environment. For this compound, key signals confirm its structure:

Phenolic OH Proton: The proton of the hydroxyl group is typically deshielded due to intramolecular hydrogen bonding and appears as a singlet at a high chemical shift, often in the range of δ 10.0-12.0 ppm. researchgate.net

Azomethine Proton (N=CH): The proton attached to the azomethine carbon is also characteristic and resonates as a singlet in the region of δ 8.0-8.5 ppm. researchgate.net

Aromatic Protons: The protons on the two aromatic rings appear in the typical aromatic region, generally between δ 6.8 and 7.8 ppm. The specific splitting patterns and integration values help in assigning protons to their respective positions on the salicylaldehyde (B1680747) and phenyl rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The key resonances for this compound include:

Azomethine Carbon (N=CH): This carbon atom gives a characteristic signal in the downfield region, typically around δ 140-150 ppm. researchgate.netresearchgate.net

Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group is also significantly deshielded and appears in the range of δ 155-160 ppm.

Aromatic Carbons: The remaining aromatic carbons resonate in the δ 110-145 ppm region, consistent with substituted benzene (B151609) rings. researchgate.netresearchgate.net

| Proton Environment | ¹H Chemical Shift (δ, ppm) | Carbon Environment | ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | 10.0 - 12.0 (singlet) | Phenolic C-OH | 155 - 160 |

| Azomethine N=CH | 8.0 - 8.5 (singlet) | Azomethine N=CH | 140 - 150 |

| Aromatic H | 6.8 - 7.8 (multiplets) | Aromatic C | 110 - 145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₂N₂O), the molecular weight is 212.25 g/mol . nih.govsigmaaldrich.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 212. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such compounds include:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

The structure of this compound contains multiple chromophores, including the benzene rings, the hydroxyl group (-OH), and the azomethine group (-N=CH-), all part of an extended conjugated π-electron system. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light in the near-UV and visible regions of the electromagnetic spectrum.

The electronic spectrum of this compound is characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugated system, these transitions are typically intense and occur at longer wavelengths.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

In a study involving the complexation of this compound with lead ions (Pb²⁺), UV-Vis spectroscopy was utilized to confirm the formation of the complex. semanticscholar.org While specific absorption maxima (λmax) for the free ligand were not detailed, an absorbance versus wavelength plot is available in the literature, showing significant absorption in the UV-A and near-visible regions. researchgate.net The appearance of new absorption bands upon deprotonation of similar salicylaldehyde hydrazones suggests a strong influence of the phenolic hydroxyl group on the electronic transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Region |

| π → π | π (bonding) → π (antibonding) | High | UV-A / Visible |

| n → π | n (non-bonding) → π (antibonding) | Low to Medium | UV-A / Visible |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been deposited or published. However, the crystal structure of a closely related derivative, Salicylaldehyde-2,4-dinitrophenylhydrazone , has been determined and provides insight into the potential structural features of the parent compound. researchgate.net

The study of Salicylaldehyde-2,4-dinitrophenylhydrazone revealed that its crystals are monoclinic and belong to the P2₁/c space group. researchgate.net The molecule exhibits a generally planar conformation, a feature often driven by the stabilizing effects of the conjugated system. The molecular packing is characterized by a zigzag or herring-bone pattern. researchgate.net It is plausible that this compound would also adopt a relatively planar structure stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom.

Table 2: Crystallographic Data for the Related Compound Salicylaldehyde-2,4-dinitrophenylhydrazone researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀N₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.820(3) |

| b (Å) | 4.3515(9) |

| c (Å) | 25.159(7) |

| β (°) | 123.01(2) |

| Volume (ų) | 1269.8(5) |

| Z | 4 |

Advanced Characterization for Material Science Applications (e.g., High-Resolution X-ray Diffraction, Photoluminescence)

The unique electronic and structural properties of this compound make it a candidate for advanced materials science applications, which are explored using specialized characterization techniques.

High-Resolution X-ray Diffraction (HR-XRD) is a powerful, non-destructive technique used to analyze the structural properties of thin films and nearly-perfect crystalline layers. malvernpanalytical.com It provides detailed information on layer thickness, composition, strain, and crystal quality. malvernpanalytical.com Currently, there are no specific studies in the available literature that employ HR-XRD for the characterization of this compound, suggesting its applications may not yet have extended to the realm of high-perfection epitaxial films where this technique is most common.

Photoluminescence is the emission of light from a material after the absorption of photons. This property is central to applications in sensors, displays, and optical probes. This compound has been identified as a highly selective and sensitive fluorescent probe for lead (II) ions. semanticscholar.org In a 1:1 methanol (B129727)/water solution, the compound itself is weakly fluorescent. However, upon interaction with Pb²⁺ ions, its fluorescence intensity is enhanced by approximately 100 times, accompanied by a blue shift in the emission maximum. semanticscholar.org This significant turn-on fluorescence response was not observed with a range of other common metal ions, demonstrating its high selectivity. semanticscholar.org The mechanism for this sensing ability is attributed to a photoinduced electron transfer (PET) process. semanticscholar.org The photophysical properties of related salicylaldehyde hydrazones and their zinc (II) complexes have also been studied, showing that luminescence intensities are dependent on the molecular structure. researchgate.net These findings underscore the potential of this compound in the development of advanced chemical sensors.

Furthermore, the compound has been investigated for its use in electronics. A study of an aluminium/2-hydroxybenzaldehyde phenylhydrazone/aluminium two-terminal metal–semiconductor–metal (M–S–M) planar structure highlighted its electrical and optoelectronic properties, indicating potential applications in electronic devices. researchgate.net

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 2-Hydroxybenzaldehyde Phenylhydrazone

The coordinating behavior of this compound is intricately linked to its structural and electronic properties. The presence of an ortho-hydroxyl group and the potential for tautomerism are key determinants of its function as a ligand.

The hydroxyl group (-OH) at the ortho position relative to the azomethine (-CH=N) group plays a pivotal role in the chemistry of this compound. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen atom. askiitians.comvedantu.com This hydrogen bonding contributes to the planarity and stability of the ligand molecule. vedantu.com

During metal complexation, this phenolic proton can be readily lost (deprotonation), allowing the phenolic oxygen to act as a coordination site. The chelation process typically involves the formation of a stable five or six-membered ring structure incorporating the metal ion, the deprotonated phenolic oxygen, and the azomethine nitrogen. researchgate.netnih.gov This chelate effect, driven by the favorable entropy change, significantly enhances the thermodynamic stability of the resulting metal complexes. nih.gov The ability of the ortho-hydroxyl group to participate in this manner makes the ligand an effective chelating agent for various metal ions.

Hydrazones can exhibit tautomerism, existing in equilibrium between keto (hydrazone) and enol (azo) forms. In the solid state, this compound typically exists in the keto form. However, in solution and during coordination with metal ions, it can behave in a more flexible manner.

The ligand generally coordinates to metal ions in its deprotonated enolic form. researchgate.netresearchgate.net Upon complexation, the ligand can act as a monobasic or dibasic species depending on the reaction conditions and the metal ion involved. It most commonly functions as a mononegative tridentate ligand, coordinating through the deprotonated phenolic oxygen, the azomethine nitrogen, and the terminal amine nitrogen. researchgate.netnih.gov This tridentate chelation leads to the formation of highly stable complexes with two fused five- and six-membered rings. The specific coordination mode and the resulting stability of the complex are thus directly influenced by the ligand's ability to adopt the appropriate tautomeric form for effective metal binding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. amazonaws.com

Researchers have successfully synthesized and characterized complexes of this compound with a wide range of transition and main group metal ions. The ligand's versatile coordination ability allows it to form stable complexes with metals having different electronic configurations, oxidation states, and preferred coordination geometries. Studies have reported complexes with divalent ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), as well as trivalent ions like Fe(III) and Ru(III). researchgate.netamazonaws.comresearchgate.net This broad reactivity underscores the ligand's utility in developing novel coordination compounds.

The stoichiometry of the resulting complexes is commonly determined using elemental analysis and spectrophotometric methods. A metal-to-ligand ratio of 1:2 is frequently observed for divalent metal ions, leading to general formulas such as [M(L)₂]. researchgate.net In these cases, the metal ion is coordinated by two ligand molecules. Other stoichiometries, like 1:1, are also possible, particularly in mixed-ligand systems. amazonaws.com

The coordination geometry around the central metal ion is dictated by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. For 1:2 complexes with transition metals like Co(II), Ni(II), and Cu(II), an octahedral geometry is often proposed. researchgate.netamazonaws.com However, other geometries such as tetrahedral for Zn(II) and square-planar for Cu(II) have also been reported for related hydrazone complexes. researchgate.net

Table 1: Common Geometries of Metal Complexes with Hydrazone Ligands

| Metal Ion | Common Coordination Geometry | Typical Stoichiometry (M:L) |

|---|---|---|

| Co(II) | Octahedral | 1:2 |

| Ni(II) | Octahedral | 1:2 |

| Cu(II) | Octahedral, Square-Planar | 1:2 |

| Zn(II) | Tetrahedral | 1:2 |

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Upon complexation, the broad band corresponding to the phenolic ν(O-H) stretch, present in the free ligand, typically disappears, confirming deprotonation and coordination through the oxygen atom. orientjchem.org The sharp band assigned to the azomethine ν(C=N) stretching vibration often shifts to a lower frequency (wavenumber), indicating the involvement of the azomethine nitrogen in coordination. Furthermore, the appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. ijrpas.com

Table 2: Typical IR Spectral Shifts upon Complexation

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Inference |

|---|---|---|---|

| ν(O-H) | ~3200-3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) | ~1610-1620 | Shift to lower frequency (~1590-1610) | Coordination of azomethine nitrogen |

| ν(M-O) | - | ~450-550 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~400-500 | Formation of metal-nitrogen bond |

Electronic (UV-Vis) Spectra: The electronic spectra of the complexes show significant differences from that of the free ligand. The bands in the UV region attributed to π → π* and n → π* transitions within the ligand are often shifted (either bathochromically or hypsochromically) upon coordination. For transition metal complexes, new, weaker absorption bands may appear in the visible region. These bands are assigned to d-d electronic transitions within the metal d-orbitals, and their position and intensity provide valuable information about the coordination geometry (e.g., octahedral or tetrahedral) of the complex. amazonaws.comorientjchem.org

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), Fe(III), and Ru(III). The ESR spectrum provides detailed information about the electronic environment of the metal ion. For instance, the g-values (g|| and g⊥) obtained from the spectrum of a Cu(II) complex can help determine the symmetry of the ligand field (e.g., axial or isotropic) and the nature of the metal-ligand bond. A trend of g|| > g⊥ > 2.0023 is characteristic of an axially elongated or square-planar geometry with the unpaired electron residing in the dx²-y² orbital, indicating a significant covalent character in the metal-ligand bond. researchgate.net

Electrochemical Properties through Cyclic Voltammetry

The electrochemical behavior of this compound and its metal complexes can be investigated using cyclic voltammetry, a powerful technique to study redox processes. While specific cyclic voltammetry data for this compound complexes are not extensively documented in dedicated studies, the electrochemical properties can be inferred from studies on analogous Schiff base complexes. sbmu.ac.ir

Cyclic voltammetry studies on similar transition metal complexes with Schiff base ligands often reveal metal-centered redox activities. sbmu.ac.ir For instance, in a DMSO solution, it is common to observe quasi-reversible, one-electron transfer processes. The redox potentials are influenced by the nature of the metal ion and the coordination environment provided by the ligand. The voltammograms typically show distinct anodic and cathodic peaks, from which parameters like the formal reduction potential (E°') and the peak separation (ΔEp) can be determined to assess the reversibility of the redox couple.

For many Schiff base complexes of metals like Cu(II), Co(II), and Ni(II), the cyclic voltammograms exhibit redox couples corresponding to the M(II)/M(I) or M(III)/M(II) transitions. The stability of different oxidation states and the electron-transfer kinetics are influenced by the electronic properties of the Schiff base ligand. The presence of electron-donating or electron-withdrawing groups on the phenyl rings of the this compound ligand would be expected to modulate the redox potentials of the coordinated metal center.

Table 1: Representative Electrochemical Data for Analogous Schiff Base Metal Complexes

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) |

|---|---|---|---|---|---|

| [Cu(L1)2] | Cu(II)/Cu(I) | -0.45 | -0.38 | 70 | 100 |

| [Ni(L1)2] | Ni(II)/Ni(I) | -0.82 | -0.73 | 90 | 100 |

| [Co(L2)2] | Co(II)/Co(I) | -0.95 | -0.86 | 90 | 100 |

| [Mn(L2)2] | Mn(II)/Mn(I) | -1.20 | -1.10 | 100 | 100 |

Note: Data presented are hypothetical and representative of typical values found for analogous Schiff base complexes (L1, L2) and are intended for illustrative purposes.

Thermal Stability and Decomposition Pathways of Metal Complexes

The thermal stability of metal complexes of this compound is a crucial parameter for their potential applications, particularly in catalysis and materials science. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to evaluate the thermal decomposition behavior of these complexes.

Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand framework. The nature of the decomposition products and the temperature ranges for these events provide insights into the strength of the metal-ligand bonds. The final residue at high temperatures is usually the most stable metal oxide. researchgate.net For example, the thermal decomposition of related Co(II), Ni(II), and Cu(II) complexes often shows that the copper complex possesses the highest thermal stability. redalyc.org The kinetic parameters of the decomposition, such as activation energy, can be calculated from the TGA data to further quantify the thermal stability. redalyc.orgresearchgate.net

Table 2: General Thermal Decomposition Stages for Metal Complexes of Hydrazone Ligands

| Temperature Range (°C) | Event | Typical Mass Loss (%) |

|---|---|---|

| 80 - 150 | Dehydration (loss of water molecules) | 5 - 10 |

| 200 - 400 | Decomposition of non-coordinated part of the ligand | 20 - 30 |

| 400 - 600 | Decomposition of the coordinated ligand | 30 - 50 |

| > 600 | Formation of stable metal oxide | Remaining mass |

Note: This table provides a generalized overview based on studies of various hydrazone metal complexes and may not represent the exact behavior of this compound complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes of Schiff bases, including hydrazones, are widely explored for their catalytic activities in various organic transformations due to their structural versatility and stability.

Role in Olefin Exchange Reactions and Metathesis Catalysis

Ruthenium complexes bearing Schiff base ligands have been investigated as catalysts for olefin metathesis, a powerful carbon-carbon double bond forming reaction. nih.govrsc.org While the direct application of this compound complexes in this area is not extensively reported, the structural features of such complexes are relevant to the design of metathesis catalysts. The ligand can influence the stability and reactivity of the ruthenium center, which is crucial for the catalytic cycle that involves the formation of metallacyclobutane intermediates. beilstein-journals.org The electronic and steric properties of the hydrazone ligand can be tuned to modulate the catalyst's activity and selectivity. rsc.org

Facilitation of Atom/Group Transfer Radical Reactions (ATRP, ATRA)

Iron and copper complexes with nitrogen-containing ligands are known to be effective catalysts for Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA). mdpi.comcmu.edu These controlled radical polymerization techniques allow for the synthesis of polymers with well-defined architectures. The catalytic cycle in ATRP involves the reversible activation and deactivation of dormant polymer chains by the metal complex. The ligand plays a critical role in tuning the redox potential of the metal center to achieve a balance between the rates of activation and deactivation, which is essential for a controlled polymerization. cmu.edu While specific studies on this compound complexes in ATRP are scarce, their ability to form stable complexes with iron and copper suggests their potential as ligands in this field.

Mechanism of Action in Vinylation Reactions and Enol Ester Synthesis

Palladium and other transition metal complexes are widely used as catalysts in vinylation reactions and the synthesis of enol esters. Although the direct use of this compound complexes in these specific reactions is not well-documented, related Schiff base complexes have shown catalytic activity in similar cross-coupling reactions. The mechanism of these reactions often involves oxidative addition, migratory insertion, and reductive elimination steps at the metal center. The Schiff base ligand can influence the electronic and steric environment of the metal, thereby affecting the efficiency and selectivity of the catalytic process.

Applications in Chemical Sensing and Environmental Monitoring

This compound and its derivatives have shown promise as chromogenic and fluorogenic chemosensors for the detection of various ions and molecules. chemimpex.com The presence of both a hydroxyl group and the hydrazone moiety allows for specific interactions with analytes, leading to a detectable change in color or fluorescence.

These properties make them suitable for applications in environmental monitoring. For instance, they can be employed in the design of colorimetric sensors for the detection of pollutants in water. chemimpex.com The interaction of the sensor molecule with a target analyte can lead to the formation of a new complex with distinct spectroscopic properties, allowing for visual or spectrophotometric quantification. The selectivity of these sensors can be tuned by modifying the structure of the hydrazone ligand, making them a versatile tool for the detection of a range of environmental contaminants.

Development as Reagents for Qualitative and Quantitative Metal Ion Detection (e.g., Pb²⁺)

This compound has been effectively developed as a highly selective and sensitive reagent for the detection of metal ions, most notably lead (Pb²⁺). Research has demonstrated its utility as a fluorescent probe for the qualitative and quantitative analysis of this toxic heavy metal.

In a notable study, the interaction of this compound with various metal ions was investigated. It was observed that the fluorescence intensity of the compound in a methanol-water solution was enhanced by approximately 100-fold specifically in the presence of Pb²⁺ ions. rsc.org This significant and selective fluorescence enhancement forms the basis for its use as a detection reagent. Other metal ions such as Na⁺, K⁺, Ca²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Hg²⁺ did not induce a similar response, highlighting the high selectivity of the compound for Pb²⁺. rsc.org

Further investigations using fluorescence and UV/Visible spectroscopic data confirmed the formation of a 1:1 complex between this compound and the Pb²⁺ ion. rsc.org The stability of this complex is a key factor in the reliability of the detection method. The research established a detection limit for Pb²⁺ as low as 6.3 × 10⁻⁷ M, underscoring the high sensitivity of this analytical approach. rsc.org

Table 1: Performance Data of this compound as a Fluorescent Probe for Pb²⁺ Detection rsc.org

| Parameter | Value |

|---|---|

| Analyte | Pb²⁺ |

| Complexation Ratio (Probe:Ion) | 1:1 |

| Fluorescence Enhancement | ~100-fold |

| Detection Limit | 6.3 × 10⁻⁷ M |

Investigation of Photoinduced Electron Transfer (PET) Mechanisms in Sensing Enhancement

The remarkable enhancement in fluorescence upon binding with Pb²⁺ is attributed to a phenomenon known as Photoinduced Electron Transfer (PET). In the free ligand (this compound), the fluorescence is typically quenched. This quenching occurs because, upon excitation by light, an electron from the nitrogen atom of the hydrazone moiety is transferred to the excited fluorophore (the aromatic rings). This non-radiative decay pathway competes with fluorescence, leading to a weak emission.

When this compound binds with a Pb²⁺ ion, the lone pair of electrons on the nitrogen atom becomes involved in the coordination bond with the metal ion. This binding lowers the energy of the nitrogen's orbital, making the electron transfer to the excited fluorophore energetically unfavorable. As a result, the PET process is inhibited or "switched off." With the quenching mechanism suppressed, the excited molecule returns to its ground state via the emission of a photon, leading to a significant increase in fluorescence intensity. rsc.org This "turn-on" fluorescence response is a highly effective mechanism for signaling the presence of the target metal ion. The interaction also results in a blue shift in the emission maximum. rsc.org

Design of Colorimetric Sensors for Environmental Pollutants

The ability of this compound and its derivatives to form colored complexes with metal ions suggests their potential in the design of colorimetric sensors for environmental pollutants. researchgate.net Colorimetric sensing offers the advantage of visual detection, which can be simple, rapid, and cost-effective for on-site analysis without the need for sophisticated instrumentation. researchgate.net The structural features of this compound allow for the formation of colored complexes that can be quantitatively analyzed using spectrophotometric methods. researchgate.net

While the principle of using hydrazone-based ligands for colorimetric sensing is well-established, and various derivatives have been synthesized for the detection of ions such as nickel and cyanide, detailed research findings and specific data tables for the application of this compound itself as a colorimetric sensor for a wide range of environmental pollutants are not extensively documented in the available literature. The primary focus of the specific research found has been on its application as a fluorescent probe. Further research is needed to fully explore and quantify the potential of this compound in the development of colorimetric sensors for various environmental contaminants.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2-Hydroxybenzaldehyde phenylhydrazone, DFT calculations have been employed to determine its optimal geometry, analyze its electronic properties, predict its vibrational spectra, and evaluate the thermodynamics of its potential antioxidant mechanisms. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For hydrazone derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles mdpi.com.

The optimized structure of a molecule is crucial as it serves as the basis for all subsequent property calculations. For this compound, the geometry is influenced by the planar phenyl rings and the central hydrazone linkage (-CH=N-NH-). Intramolecular hydrogen bonding, particularly between the hydroxyl group (-OH) and the nitrogen atom of the imine group (-CH=N-), plays a significant role in stabilizing the molecule's conformation. Studies on similar hydrazone structures have shown that DFT methods can accurately predict these geometric parameters, which often align well with experimental data obtained from X-ray crystallography researchgate.net.

Table 1: Representative Predicted Bond Parameters for Hydrazone Derivatives Note: This table contains generalized data for hydrazone structures as specific optimized parameters for this compound were not available in the cited literature.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C=N | ~1.28 - 1.30 |

| N-N | ~1.35 - 1.38 | |

| C-O (hydroxyl) | ~1.36 - 1.37 | |

| Bond Angles | C-C-N | ~118° - 122° |

| C=N-N | ~116° - 120° |

Conformational analysis also investigates the potential for different spatial arrangements (isomers) due to rotation around single bonds. For hydrazones, isomerization can occur through mechanisms of rotation and inversion, and DFT calculations can help determine the energy barriers between different conformers researchgate.net.

The electronic properties of a molecule are fundamental to its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons malayajournal.org.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO malayajournal.orgacadpubl.eu. This suggests that the molecule is more polarizable and likely to engage in chemical reactions.

For a closely related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined a HOMO-LUMO energy gap of 3.8183 eV, indicating potential for charge transfer within the molecule malayajournal.orgacadpubl.eu.

Table 2: Calculated Electronic Properties for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde malayajournal.org

| Parameter | Value (eV) |

| HOMO Energy | -6.514133 |

| LUMO Energy | -2.695831 |

| Energy Gap (ΔE) | 3.818302 |

| Ionization Potential | 6.514133 |

| Electron Affinity | 2.695831 |

Another important aspect of the electronic structure is the charge distribution, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) acadpubl.eu. For molecules similar to this compound, MEP analysis shows that the most negative potential is concentrated around the electronegative oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms, particularly of the N-H group, exhibit a positive potential, marking them as sites susceptible to nucleophilic attack malayajournal.orgacadpubl.eu.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental one, researchers can confidently assign specific molecular vibrations (e.g., stretching, bending) to the observed spectral bands researchgate.netmdpi.com.

Theoretical calculations are typically performed within the harmonic approximation. Since this method can overestimate frequencies, the calculated values are often multiplied by a scaling factor to improve agreement with experimental data mdpi.com. Studies on hydrazones and related compounds show excellent correlation between DFT-predicted frequencies and those measured by Fourier-transform infrared (FTIR) and FT-Raman spectroscopy researchgate.netresearchgate.net.

For this compound and its derivatives, key vibrational modes include:

O-H stretching: Highly sensitive to hydrogen bonding, typically appearing as a broad band in the 3200–3550 cm⁻¹ region researchgate.net.

N-H stretching: Found in a similar region to O-H stretching.

C=N stretching: Associated with the imine group of the hydrazone linkage, appearing in the 1600-1650 cm⁻¹ range.

C-N stretching: Observed in the 1200-1350 cm⁻¹ region researchgate.net.

The strong agreement between theoretical and experimental spectra confirms the accuracy of the optimized molecular structure and provides a detailed understanding of the molecule's vibrational dynamics researchgate.netnih.gov.